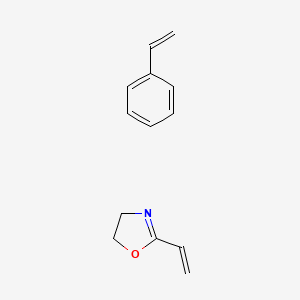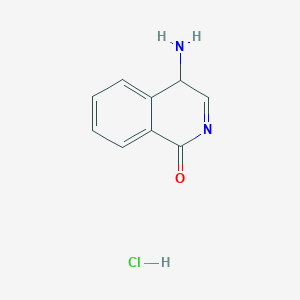
bis(4-methylphenyl)-diphenylphosphanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.
Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .
Wirkmechanismus
The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.
Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C26H24BrP |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
bis(4-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SGPBJFAZOAQZQL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)




![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)





![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)

